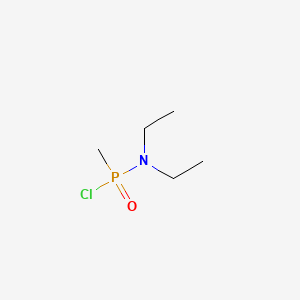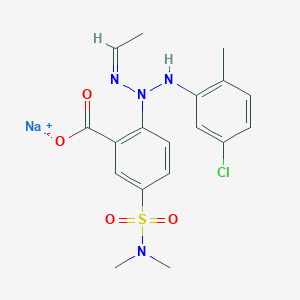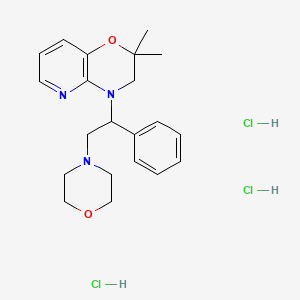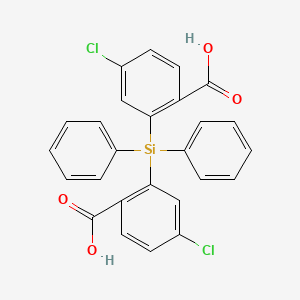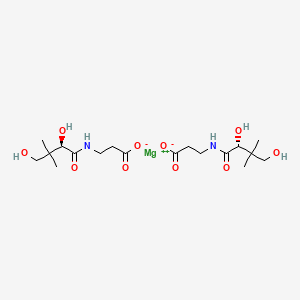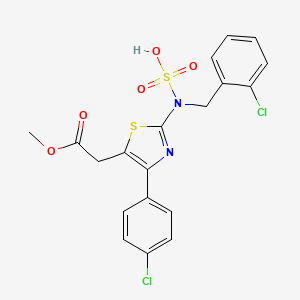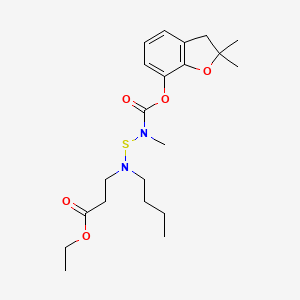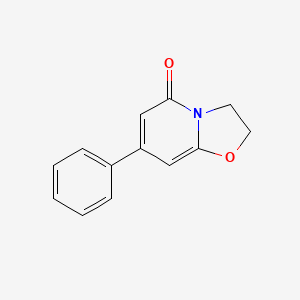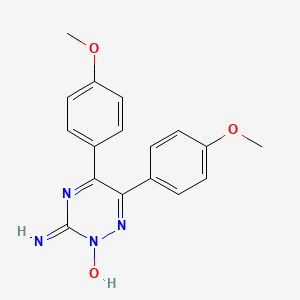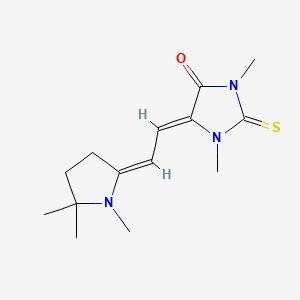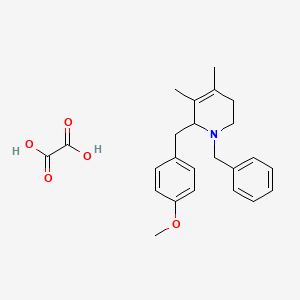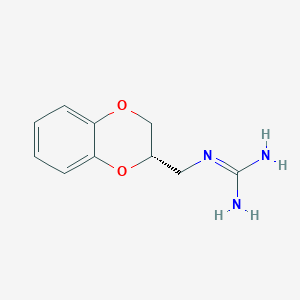
Guanidine, N-(((2S)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. Despite its initial promise, it was withdrawn from the market due to liver toxicity concerns.
准备方法
Synthetic Routes and Reaction Conditions: Guanoxan, (S)-, can be synthesized through a multi-step chemical process starting from benzodioxin derivatives. The synthesis involves the formation of a guanidine group attached to a benzodioxin ring. Key reaction conditions include the use of strong bases and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of Guanoxan, (S)-, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions: Guanoxan, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidine derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on biological systems, particularly in cardiovascular research.
Medicine: Initially developed as an antihypertensive agent, though its use was limited due to toxicity.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates.
作用机制
Guanoxan, (S)-, exerts its effects by acting as a sympatholytic agent, which means it inhibits the sympathetic nervous system. The molecular targets include adrenergic receptors, and the pathways involved are related to the regulation of blood pressure and heart rate.
相似化合物的比较
Guanethidine
Reserpine
Guanabenz
Methylguanidine
属性
CAS 编号 |
1326703-83-6 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/t7-/m0/s1 |
InChI 键 |
HIUVKVDQFXDZHU-ZETCQYMHSA-N |
手性 SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CN=C(N)N |
规范 SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


